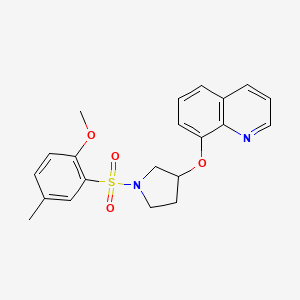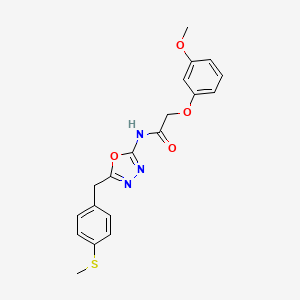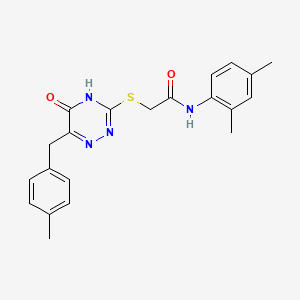![molecular formula C21H17N3O3S B2669336 2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2669336.png)
2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-339495 es un compuesto químico con la fórmula molecular C21H17N3O3S y un peso molecular de 391,44. Ha mostrado potencial actividad antitumoral, antiinflamatoria y analgésica. Este compuesto está siendo estudiado por sus aplicaciones en el tratamiento de la obesidad, enfermedades cardiovasculares, diabetes, enfermedades neurodegenerativas, enfermedad de Alzheimer y accidente cerebrovascular .
Análisis De Reacciones Químicas
WAY-339495 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos como iones hidróxido.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un ácido carboxílico, mientras que la reducción puede producir un alcohol.
Aplicaciones Científicas De Investigación
WAY-339495 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar varias reacciones y mecanismos químicos.
Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Se estudia por sus potenciales efectos terapéuticos en el tratamiento de enfermedades como el cáncer, la inflamación y los trastornos neurodegenerativos.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de WAY-339495 involucra su interacción con dianas moleculares y vías específicas. Puede ejercer sus efectos modulando las vías de señalización involucradas en la inflamación, la proliferación celular y la apoptosis. Las dianas moleculares y vías exactas aún se encuentran en investigación, pero se cree que influye en proteínas y enzimas clave involucradas en estos procesos .
Comparación Con Compuestos Similares
WAY-339495 se puede comparar con otros compuestos similares que tienen actividad antitumoral, antiinflamatoria y analgésica. Algunos compuestos similares incluyen:
WAY-100635: Un antagonista selectivo del receptor de serotonina.
WAY-316606: Un compuesto conocido por sus efectos sobre la formación ósea.
WAY-181187: Un compuesto con propiedades antiinflamatorias potenciales.
WAY-339495 es único debido a su amplio rango de potenciales aplicaciones terapéuticas y su estructura molecular específica, que puede conferir actividades biológicas distintas .
Métodos De Preparación
Los métodos de preparación de WAY-339495 implican rutas sintéticas y condiciones de reacción específicas. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público. Típicamente, estos compuestos se sintetizan a través de una serie de reacciones orgánicas que involucran la formación de intermediarios clave, seguido de pasos de purificación y caracterización. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para la producción a gran escala, asegurando un alto rendimiento y pureza.
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-10-4-8-15(18(17)27-2)19(25)23-14-7-3-6-13(12-14)20-24-16-9-5-11-22-21(16)28-20/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLHZVNXCGZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B2669253.png)
![2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2669254.png)
![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)
![6-Cyclopropyl-2-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2669257.png)

![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/new.no-structure.jpg)

![Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2669263.png)

![(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2669268.png)


![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)
![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
